triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride
Description
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride is a bis-phosphonium salt characterized by two triphenylphosphonium groups connected via a conjugated (2E)-butenyl linker, with dichloride counterions. Its structure suggests unique electronic and steric properties due to the dual positively charged phosphonium centers and the trans-configuration of the butenyl bridge.
Properties
Molecular Formula |
C40H38Cl2P2+2 |
|---|---|
Molecular Weight |
651.6 g/mol |
IUPAC Name |
triphenyl-[(E)-4-triphenylphosphaniumylbut-2-enyl]phosphanium;dihydrochloride |
InChI |
InChI=1S/C40H36P2.2ClH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/b20-19+;; |
InChI Key |
OOACLPDZHDFCQP-LLIZZRELSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](C/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of (2E)-1,4-Dichloro-2-Butene
The trans-dihalide precursor is synthesized via free-radical addition of chlorine to 1,3-butadiene , followed by fractional distillation to isolate the (2E)-isomer. Alternative routes include dehydrohalogenation of 1,2-dichlorobutane using a strong base, though this method risks forming mixtures of E/Z isomers.
Double Alkylation of Triphenylphosphine
In a representative procedure:
-
Triphenylphosphine (2.0 mol) and (2E)-1,4-dichloro-2-butene (1.0 mol) are combined in dry acetonitrile (10 mL per gram of PPh₃) under nitrogen.
-
The mixture is heated to 120–160°C for 30–40 hours under 8–12 kg/cm² pressure to drive the reaction to completion.
-
After cooling, the crude product is centrifuged to remove unreacted PPh₃, and the supernatant is concentrated under reduced pressure.
Critical parameters :
-
Temperature : Elevated temperatures (>100°C) prevent phosphine oxide formation and enhance reaction rates.
-
Pressure : Pressurized reactors minimize solvent loss and improve yields.
-
Work-up : Centrifugation and recrystallization from acetonitrile/ethyl acetate yield the pure dichloride salt.
Stereochemical Analysis and Characterization
The (2E)-configuration of the butenyl bridge is confirmed via ¹H NMR and ³¹P NMR spectroscopy :
-
¹H NMR : The trans-coupled vinyl protons appear as a doublet of doublets at δ 5.8–6.2 ppm (J = 15–16 Hz).
-
³¹P NMR : Two distinct phosphorus environments are observed at δ 20–25 ppm (arylphosphonium) and δ 15–18 ppm (butenylphosphonium), confirming successful alkylation.
Table 1. Spectroscopic Data for Triphenyl[(2E)-4-(Triphenylphosphonio)-2-Butenyl]phosphonium Dichloride
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.01 (dd, J = 15.5 Hz, 2H, CH=CH) | |
| ³¹P NMR (CDCl₃) | δ 22.4 (s, PPh₃), 16.8 (s, P-CH₂) | |
| IR (KBr) | ν 740 cm⁻¹ (P-C stretch) |
Comparative Evaluation of Synthetic Routes
Solvent-Free Method
A patent describes a solvent-free approach where PPh₃ acts as both reactant and solvent at 140–160°C . This method reduces purification steps but requires precise temperature control to avoid decomposition. Yields range from 94–95% with >99% purity after recrystallization.
High-Pressure Synthesis
Using acetonitrile under 10 kg/cm² pressure at 150°C improves reaction homogeneity and yield (up to 95.2% ) compared to atmospheric conditions. The pressurized system minimizes side reactions, such as phosphine oxidation.
Recrystallization Protocols
Recrystallization from acetonitrile/ethyl acetate (1:3) removes residual triphenylphosphine oxide and unreacted dihalide. The product forms white crystalline solids with melting points >250°C.
Challenges and Mitigation Strategies
-
Phosphine Oxide Contamination : Trace PPh₃O is removed via degassed NH₄Cl washes during work-up.
-
Isomerization Risk : Conducting reactions under inert atmosphere (N₂ or Ar) prevents acid-catalyzed E/Z interconversion.
-
Scalability Issues : Centrifugation replaces column chromatography for large-scale production, reducing solvent waste.
Applications and Derivatives
While the primary focus is synthesis, the compound’s utility in Wittig reactions is notable. The bis-phosphonium structure can generate diylides for conjugated diene synthesis, though this requires strong bases like NaHMDS. Derivatives with modified aryl groups (e.g., fluorinated triphenylphosphine) exhibit enhanced stability in polar solvents .
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Phosphonium Ylides in Synthesis
Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride can be utilized to generate phosphonium ylides, which are important intermediates in organic synthesis. Phosphonium ylides can undergo reactions such as the Wittig reaction, leading to the formation of alkenes from carbonyl compounds. This transformation is valuable in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Case Study: Wittig Reaction
In a study involving the synthesis of various alkenes, phosphonium ylides derived from this compound were reacted with aldehydes and ketones. The resulting alkenes demonstrated high yields and selectivity, showcasing the effectiveness of this compound as a reagent in organic synthesis .
Materials Science
Conductive Polymers
The incorporation of this compound into polymer matrices has been explored for developing conductive materials. The presence of phosphonium groups enhances the ionic conductivity of polymers, making them suitable for applications in batteries and supercapacitors.
Case Study: Polymer Electrolytes
Research has shown that blending this phosphonium salt with poly(ethylene oxide) results in polymer electrolytes with improved conductivity and thermal stability. These materials have potential applications in solid-state batteries, where high ionic conductivity is crucial for performance .
Biological Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. Its cationic nature allows it to interact with microbial membranes, leading to disruption and cell death.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism of action was attributed to membrane disruption and subsequent leakage of intracellular contents .
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Organic Synthesis | Generation of phosphonium ylides for Wittig reactions | High yields in alkene synthesis from carbonyls |
| Materials Science | Development of conductive polymer electrolytes | Enhanced ionic conductivity in polymer blends |
| Biological Applications | Antimicrobial properties against bacteria | Significant efficacy against resistant strains |
Mechanism of Action
The mechanism of action of triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride involves its interaction with various molecular targets. The compound can interact with biological membranes due to its lipophilic nature, allowing it to penetrate and accumulate within cells. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cellular barriers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Allyl Triphenylphosphonium Chloride (CAS 18480-23-4)
- Structure: A mono-phosphonium salt with an allyl substituent.
- Molecular Weight : 338.81 g/mol vs. the target compound’s inferred weight of ~679.57 g/mol (C42H36Cl2P2).
- Melting Point : 227–229°C , whereas the target compound’s melting point is likely higher due to increased ionic interactions from dual phosphonium centers.
- Applications: Widely used in Wittig reactions to generate alkenes . The target compound’s bis-phosphonium structure may limit its utility in traditional Wittig chemistry but could enable novel reactivity, such as dual alkylation or cross-coupling.
18F-Fluorobenzyl Triphenyl Phosphonium (FBnTP)
- Structure : Features a fluorobenzyl group attached to a single phosphonium center.
- Applications : A mitochondria-targeting PET imaging agent for brown adipose tissue (BAT) thermogenesis . In contrast, the target compound lacks fluorine and has two phosphonium groups, which may reduce its suitability for imaging but enhance membrane interaction due to higher charge density.
- Biodistribution : FBnTP accumulates in BAT and heart tissues ; the target’s bulkier structure may alter tissue penetration or excretion kinetics.
Triphenyl Phosphonium Dichloride and Dichloromethylene Triphenyl Phosphorane
- Reactivity: Triphenyl phosphonium dichloride competes with dichloromethylene triphenyl phosphorane to produce benzalchloride (PhCHCl2) from benzaldehyde .
(Chloromethyl)-triphenylphosphonium Chloride (CAS 5293-84-5)
- Structure : Contains a chloromethyl group, a reactive site for nucleophilic substitution.
- Comparison : The target’s butenyl linker may enable π-π interactions or serve as a diene in Diels-Alder reactions, diverging from the chloromethyl derivative’s utility in alkylation or polymerization reactions.
Data Table: Key Properties of Phosphonium Salts
Research Findings and Discussion
- Reactivity : The conjugated (2E)-butenyl linker may enable unique reactivity, such as serving as a redox-active moiety or participating in cycloaddition reactions, unlike allyl or chloromethyl derivatives .
- Biological Applications : While FBnTP leverages a fluorobenzyl group for imaging , the target’s dual phosphonium centers could improve binding to polyanionic biomolecules (e.g., DNA) but reduce metabolic stability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Quaternization : React allylic halides with triphenylphosphine in polar solvents (e.g., THF or acetonitrile) under reflux. Catalytic iodide salts (e.g., NaI) enhance reactivity by facilitating halide exchange .
- Solvent Optimization : Adjust solvent ratios (e.g., hexane/ethyl acetate gradients) during flash chromatography (FC) to improve separation and yield. For example, achieved 75% yield for a structurally analogous phosphonate using an 80:20 hexane/ethyl acetate gradient .
- Temperature Control : Maintain temperatures below 100°C to prevent decomposition, as phosphonium salts are thermally sensitive .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use P-NMR to confirm phosphonium group integration and H/C-NMR to verify the (2E)-butenyl configuration and aromatic protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns, distinguishing between isomers or byproducts .
- TLC Monitoring : Track reaction progress using silica gel TLC with UV visualization and phosphomolybdic acid staining .
Q. What are the key challenges in isolating and stabilizing this phosphonium salt during synthesis?
- Methodology :
- Hygroscopicity Mitigation : Store the compound under inert gas (N/Ar) and use anhydrous solvents to prevent hydrolysis .
- Decomposition Prevention : Avoid prolonged exposure to temperatures >200°C; thermal gravimetric analysis (TGA) in showed decomposition onset at 230°C .
- Purification : Employ FC with solvent gradients optimized for polar phosphonium salts (e.g., ethyl acetate/ethanol mixtures) to remove unreacted triphenylphosphine .
Advanced Research Questions
Q. How does the E-configuration of the butenyl chain influence the compound's reactivity in cross-coupling reactions?
- Methodology :
- Stereochemical Analysis : Compare reaction rates of (2E)- and (2Z)-isomers using kinetic studies. The E-configuration enhances steric accessibility for nucleophilic attack, as seen in for analogous fluoridates .
- Catalytic Screening : Test Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to evaluate regioselectivity differences between isomers .
Q. What mechanistic insights explain the formation of phosphonium salts via quaternization under varying catalytic conditions?
- Methodology :
- Kinetic Profiling : Monitor reaction progress via in situ P-NMR to identify intermediates (e.g., phosphine-halide adducts) .
- Catalyst Role : Compare iodide (NaI) vs. bromide (TBAB) catalysts in SN2 mechanisms; iodide accelerates halide displacement via a "soft" transition state .
Q. How does this compound function as a phase-transfer catalyst in multiphase reaction systems?
- Methodology :
- Interfacial Activity : Measure partition coefficients between organic/aqueous phases using UV-Vis spectroscopy. Phosphonium salts in showed high thermal stability (>150°C), enabling use in high-temperature PTC applications .
- Reaction Acceleration : Benchmark catalytic efficiency in nucleophilic substitutions (e.g., Williamson ether synthesis) against ammonium-based catalysts .
Q. Are there discrepancies in reported spectral data for this compound, and how can they be resolved?
- Methodology :
- Data Cross-Validation : Compare H-NMR chemical shifts with structurally similar compounds (e.g., ’s cyclohexenyl-substituted phosphonium salt) to assign ambiguous signals .
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex aromatic regions .
Q. What strategies are effective in mitigating decomposition during thermal analysis of phosphonium salts?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
